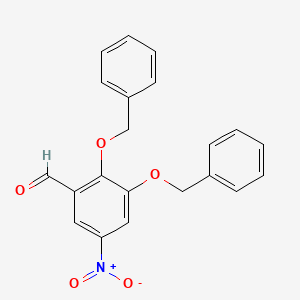

2,3-Bis-benzyloxy-5-nitro-benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H17NO5 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

5-nitro-2,3-bis(phenylmethoxy)benzaldehyde |

InChI |

InChI=1S/C21H17NO5/c23-13-18-11-19(22(24)25)12-20(26-14-16-7-3-1-4-8-16)21(18)27-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |

InChI Key |

JAOWGYUXHJIIQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Regioselectivity in Benzylation of Dihydroxybenzaldehydes

The first stage in the synthesis involves the protection of the hydroxyl groups, typically through an etherification reaction with an agent like benzyl (B1604629) chloride. In a molecule with multiple hydroxyl groups of differing reactivity, such as 2,4-dihydroxybenzaldehyde (B120756) or 3,4-dihydroxybenzaldehyde, achieving regioselective mono-alkylation can be a significant challenge. The selectivity is often governed by the relative acidity of the phenolic protons and steric hindrance. For instance, in many dihydroxybenzaldehydes, intramolecular hydrogen bonding between a hydroxyl group at the 2-position and the adjacent carbonyl group can reduce its nucleophilicity, favoring alkylation at other positions. mdpi.com

Research into the regioselective benzylation of analogous architectures like 2,4-dihydroxybenzaldehyde has demonstrated that the choice of base and solvent system is critical for controlling the reaction's outcome. tandfonline.comtandfonline.com While the synthesis of the target molecule 2,3-bis-benzyloxy-5-nitro-benzaldehyde requires exhaustive benzylation, understanding the factors that control regioselectivity is paramount for minimizing the formation of mono-benzylated intermediates and bis-benzylated side products in related syntheses. tandfonline.com Mild basic conditions, for example, using sodium bicarbonate (NaHCO₃) or potassium fluoride (B91410) (KF) in refluxing acetonitrile (B52724), have been shown to provide improved regioselectivity for the 4-hydroxyl group in 2,4-dihydroxybenzaldehyde. tandfonline.comgoogle.com The use of acetonitrile as a solvent can significantly reduce the amount of undesired bis-alkylation compared to solvents like acetone. google.com

| Substrate | Reagents | Base | Solvent | Yield | Selectivity/Observations | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Benzyl tosylate | K₂CO₃ | Acetone | 24% | Low yield of 4-O-benzyl product. | tandfonline.com |

| 2,4-Dihydroxybenzaldehyde | Benzyl chloride | NaOH (1 eq.) | Not Specified | ~35% (corrected) | Product contaminated with starting material (10-15%) and bis-benzyloxy side product (15-20%). | tandfonline.com |

| 2,4-Dihydroxybenzaldehyde | Benzyl chloride, KI | NaHCO₃ | Acetonitrile | Not Specified | Reduced bis-alkylation to 12% compared to 25% in acetone. Iodide was necessary for the reaction. | google.com |

| 2,4-Dihydroxybenzaldehyde | Benzyl chloride | KF | Acetonitrile | High | Efficient, cost-effective, and regioselective 4-benzylation. Excellent conversion without iodide activation. | tandfonline.comgoogle.com |

| 3,4-Dihydroxybenzaldehyde | Benzyl chloride, NaI | NaHCO₃ | DMF | 71% | Highly regioselective for the 4-hydroxyl group. Only one mono-protected product was isolated. | mdpi.com |

Chemo and Regioselectivity in Nitration

The second key transformation is the electrophilic aromatic substitution to introduce a nitro group onto the 2,3-bis-benzyloxy-benzaldehyde intermediate. The primary challenge in this step is controlling the regioselectivity. The position of nitration is dictated by the directing effects of the substituents already present on the aromatic ring: the aldehyde group and the two benzyloxy groups.

Aldehyde Group (-CHO): This group is a deactivating, meta-director due to its electron-withdrawing nature. askfilo.com

Benzyloxy Groups (-OCH₂Ph): These are activating, ortho, para-directors because the oxygen atom can donate electron density to the ring through resonance.

In 2,3-bis-benzyloxy-benzaldehyde, the positions ortho and para to the activating benzyloxy groups are positions 4, 6 (relative to the C2-benzyloxy) and 2, 4 (relative to the C3-benzyloxy). The position meta to the deactivating aldehyde group is position 5. The directing effects are therefore convergent: the powerful activating effect of the two benzyloxy groups strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions para to them, which is primarily position 5. The meta-directing effect of the aldehyde group also favors substitution at position 5. This confluence of directing effects leads to high regioselectivity for the desired 2,3-bis-benzyloxy-5-nitro-benzaldehyde product.

Controlling the reaction conditions is crucial for chemoselectivity. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a common nitrating agent. askfilo.comaskfilo.com The conditions must be carefully managed (e.g., low temperatures of 0-5°C) to prevent over-nitration (the introduction of a second nitro group) and the oxidation of the sensitive aldehyde group to a carboxylic acid. askfilo.comoatext.com Studies on the nitration of benzaldehyde (B42025) itself show that the main product is typically 3-nitrobenzaldehyde, reflecting the strong meta-directing effect of the aldehyde group in the absence of powerful activators. researchgate.netaidic.it The choice of nitrating agent can also influence isomer distribution. psu.edu

| Substrate | Nitrating Agent | Conditions | Ortho-isomer (%) | Meta-isomer (%) | Para-isomer (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Sulfonitric Mixture (HNO₃/H₂SO₄) | Isothermal, varied temp. | Low | High (Main Product) | Very Low (<2%) | researchgate.netaidic.it |

| Benzaldehyde | Acetyl nitrate (HNO₃/Ac₂O) | Not Specified | Higher proportion than sulfonitric | Significant | Significant | researchgate.netpsu.edu |

Mechanistic Investigations of 2,3 Bis Benzyloxy 5 Nitro Benzaldehyde Reactivity

Reactivity Profiling of the Aldehyde Electrophilic Center

The aldehyde functional group in 2,3-bis-benzyloxy-5-nitro-benzaldehyde is a key center of reactivity, primarily due to the electrophilic nature of the carbonyl carbon. This electrophilicity is significantly modulated by the electronic effects of the substituents on the aromatic ring. The presence of a strongly electron-withdrawing nitro group in the para position to the formyl group, combined with the ortho and meta benzyloxy substituents, establishes a unique electronic environment that dictates the aldehyde's reactivity profile.

The carbonyl group of an aldehyde is inherently electrophilic, making it susceptible to attack by nucleophiles. In the case of this compound, this reactivity is substantially enhanced. The nitro group (-NO₂) at the C5 position exerts a powerful electron-withdrawing effect through both resonance and induction (-R and -I effects). doubtnut.com This effect delocalizes electron density away from the aromatic ring and, consequently, from the carbonyl carbon, increasing its partial positive charge and making it a more potent electrophile. vaia.comaskfilo.comaskfilo.com

This increased electrophilicity facilitates the attack of various nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), cyanide ions, and enolates, leading to the formation of a tetrahedral intermediate. Subsequent protonation typically yields the corresponding secondary alcohol. The general principle is that electron-withdrawing groups accelerate the rate of nucleophilic addition to the carbonyl carbon. doubtnut.com Therefore, this compound is expected to be significantly more reactive towards nucleophiles than unsubstituted benzaldehyde (B42025) or benzaldehydes bearing electron-donating groups. doubtnut.comvaia.com

| Compound | Substituent at para-position | Electronic Effect | Relative Reactivity Toward Nucleophilic Addition |

| p-Methoxybenzaldehyde | -OCH₃ | Electron-Donating | Low |

| Benzaldehyde | -H | Neutral | Medium |

| This compound * | -NO₂ | Electron-Withdrawing | High |

| p-Nitrobenzaldehyde | -NO₂ | Electron-Withdrawing | High |

Reactivity is inferred based on the dominant electronic effect of the para-nitro substituent.

The reaction of aldehydes with primary or secondary amines to form imines (Schiff bases) and enamines, respectively, is a fundamental condensation process. masterorganicchemistry.comthieme-connect.de This reaction proceeds via the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine or hemiaminal intermediate. researchgate.netredalyc.org This intermediate then undergoes dehydration, typically under acid catalysis, to yield the final C=N double bond of the imine. masterorganicchemistry.comredalyc.org

The rate-determining step of this process can be either the initial nucleophilic attack or the subsequent dehydration, depending on the reaction pH. However, the initial addition is critically dependent on the electrophilicity of the carbonyl carbon. mdpi.com For this compound, the electron-withdrawing nitro group enhances the carbonyl carbon's electrophilicity, thereby facilitating the initial attack by the amine. mdpi.com This suggests that the compound readily participates in condensation reactions with a wide variety of primary amines to form the corresponding N-substituted imines.

| Amine Type | Reactant | Product |

| Primary Aliphatic Amine | R'-NH₂ | Aldimine (Schiff Base) |

| Primary Aromatic Amine | Ar-NH₂ | Aldimine (Schiff Base) |

| Secondary Amine | R'₂NH | Enamine (if α-protons are present) |

| Hydrazine Derivative | H₂N-NHR' | Hydrazone |

Beyond its role as an electrophile, the aldehyde functional group can serve as a precursor to acyl radicals. The formyl hydrogen atom of an aldehyde can be abstracted via a hydrogen atom transfer (HAT) mechanism to generate a corresponding acyl radical. nih.govresearchgate.net This transformation can be initiated using various methods, including photoredox catalysis, electrocatalysis, or the use of radical initiators. nih.govrsc.orgresearchgate.net

Once generated from this compound, the 2,3-bis(benzyloxy)-5-nitrobenzoyl radical can engage in a variety of subsequent transformations. These highly reactive intermediates are valuable for forming new carbon-carbon and carbon-heteroatom bonds. Common subsequent reactions include Giese-type additions to electron-deficient alkenes, acyl-azidation of alkenes, and various coupling reactions. researchgate.netrsc.org The versatility of acyl radicals generated from aldehydes makes them powerful intermediates in modern organic synthesis. beilstein-journals.org

| Method | Initiator/Catalyst | Description |

| Photoredox Catalysis | Visible light photocatalyst (e.g., Ru or Ir complexes, organic dyes) | Photoexcited catalyst initiates a hydrogen atom transfer (HAT) process. nih.gov |

| Electrocatalysis | N-hydroxyphthalimide (NHPI) | Electrocatalytic generation of a PINO radical which abstracts the acyl hydrogen. rsc.org |

| Thermal Initiation | Peroxides (e.g., Benzoyl Peroxide) | Thermal decomposition of an initiator generates radicals that perform HAT. researchgate.net |

A sophisticated strategy in modern synthetic chemistry involves the use of a functional group to direct a catalytic C-H functionalization reaction at a specific position. researchgate.net The aldehyde group in compounds like this compound can serve as a transient directing group. researchgate.netbohrium.com In this approach, the aldehyde reacts in situ with a chiral amine or amino acid to form an imine. nih.gov This newly formed imine then acts as a directing group, coordinating to a transition metal catalyst (commonly palladium, rhodium, or iridium) and directing the activation of a C-H bond ortho to the original aldehyde. acs.orgnih.govrsc.org

This methodology allows for a variety of transformations, including arylation, amidation, and halogenation, at the C-H bond adjacent to the aldehyde. researchgate.netacs.orgfigshare.com After the desired functionalization is complete, the imine is readily hydrolyzed back to the aldehyde, leaving the product modified at the ortho position and regenerating the directing auxiliary. nih.gov This transient nature is highly efficient as it avoids the separate synthetic steps of installing and removing a directing group. researchgate.netnih.gov For this compound, this strategy could enable selective functionalization at the C4 position. The electronic nature of the substituents can influence reaction yields, but this strategy is often robust and tolerates a range of functional groups, including nitro groups. nih.govrsc.org

| C-H Functionalization Reaction | Catalyst | Coupling Partner |

| Arylation | Pd(II) | Aryl Halides |

| Amidation | Ir(III), Co(III) | Dioxazolones, Anilines |

| Chlorination/Bromination | Pd(II) | N-Halosuccinimides |

| Carbonylation | Pd(II)/Cu | Carbon Monoxide |

Electronic Influence of the Nitro Group on Aromatic Ring Reactivity

The profound electronic influence of the nitro group on the reactivity of the aromatic ring in this compound can be quantitatively described using linear free-energy relationships, most notably the Hammett equation. libretexts.org The Hammett equation, log(k/k₀) = σρ, correlates the rates (k) or equilibrium constants of reactions for substituted aromatic compounds to those of the unsubstituted reference compound (k₀). libretexts.org The parameter σ is the substituent constant, which quantifies the electronic effect of a particular substituent, while ρ is the reaction constant, which describes the sensitivity of a given reaction to these electronic effects.

The nitro group is one of the strongest electron-withdrawing groups and possesses a large, positive Hammett substituent constant (σₚ ≈ +0.78). libretexts.org This positive value signifies its capacity to stabilize negative charge through resonance and inductive effects. Consequently, the nitro group strongly deactivates the aromatic ring towards electrophilic aromatic substitution while powerfully activating it for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to itself. numberanalytics.com

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Activity Relationships (QSAR) extend these concepts by using a variety of molecular descriptors to build predictive models for chemical reactivity and biological activity. nih.govmdpi.com For nitroaromatic compounds, key descriptors often include Hammett constants, hydrophobicity (log P), and quantum chemical parameters such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO). mdpi.comnih.govresearchgate.net A lower E_LUMO value indicates greater electrophilicity and a higher susceptibility to reductive processes and nucleophilic attack. mdpi.comresearchgate.net These quantitative models are crucial for predicting the environmental fate and reactivity of nitroaromatic compounds. nih.govmdpi.com

| Substituent (at para-position) | Hammett Constant (σₚ) | Electronic Character |

| -N(CH₃)₂ | -0.83 | Strongly Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Weakly Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

Impact on Electrophilic Aromatic Substitution Dynamics at Neighboring Positions

The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the outcome of electrophilic aromatic substitution (EAS) reactions. The two benzyloxy groups are ortho, para-directing activators due to the electron-donating resonance effect of the ether oxygen atoms. libretexts.orgyoutube.com Conversely, the aldehyde and nitro groups are meta-directing deactivators, withdrawing electron density from the ring through both inductive and resonance effects. organicchemistrytutor.comcognitoedu.orgyoutube.com

In this compound, the positions available for substitution are C4 and C6. The directing effects of the existing substituents on these positions are summarized below:

| Position | Directing Effect from C1 (-CHO) | Directing Effect from C2 (-OBn) | Directing Effect from C3 (-OBn) | Directing Effect from C5 (-NO2) | Overall Predicted Effect |

| C4 | Meta | Ortho | Ortho | Meta | Activated |

| C6 | Ortho | Para | --- | Ortho | Deactivated |

Facilitation of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is favored on aromatic rings that are electron-deficient, particularly when strong electron-withdrawing groups are present ortho or para to a suitable leaving group. youtube.comchemistrysteps.commasterorganicchemistry.com The nitro group at the C5 position of this compound is a powerful activating group for SNAr reactions. youtube.com

Stability and Cleavage Mechanisms of Benzyloxy Ethers in the Context of Adjacent Nitro and Aldehyde Groups

Ortho-Effect Considerations on Benzyloxy Ether Lability

The stability of the benzyloxy ether linkages can be influenced by the "ortho effect," which encompasses both steric and electronic interactions from adjacent substituents. byjus.comvedantu.comquora.com In this compound, the benzyloxy group at C2 is ortho to the aldehyde group, and the benzyloxy group at C3 is ortho to the other benzyloxy group.

Steric hindrance between the bulky benzyloxy group at C2 and the aldehyde group at C1 could potentially force the aldehyde out of the plane of the benzene ring. quora.comkhanacademy.org This disruption of coplanarity could, in turn, affect the electronic communication between the aldehyde and the ring, although this is less pronounced than the steric inhibition of resonance seen in ortho-substituted benzoic acids. vedantu.comkhanacademy.org While a direct electronic ortho effect on ether lability is not as well-defined as in acidic or basic compounds, the steric crowding could influence the accessibility of the ether oxygen to reagents, potentially hindering reactions at that site.

Chemoselective De-benzylation Strategies and Mechanisms

The removal of benzyl (B1604629) protecting groups is a common transformation in organic synthesis. organic-chemistry.org In the case of this compound, the challenge lies in achieving chemoselective de-benzylation without affecting the reducible nitro and aldehyde groups.

Catalytic Transfer Hydrogenation is a mild and effective method for cleaving benzyl ethers. organic-chemistry.orgcdnsciencepub.com This technique uses a hydrogen donor, such as formic acid or 2-propanol, in the presence of a palladium catalyst (e.g., Pd/C). organic-chemistry.orgcdnsciencepub.com The key advantage is its selectivity; it can often remove O-benzyl groups without reducing other sensitive functionalities like nitro groups, which can be an issue with traditional catalytic hydrogenation using hydrogen gas. organic-chemistry.orggoogle.com The reaction proceeds by the transfer of hydrogen from the donor to the catalyst surface, followed by hydrogenolysis of the C-O bond of the benzyl ether.

| Debenzylation Method | Reagents | Selectivity | Potential Side Reactions |

| Catalytic Hydrogenation | H₂, Pd/C | Low | Reduction of nitro and aldehyde groups |

| Catalytic Transfer Hydrogenation | Pd/C, H-donor (e.g., formic acid, 2-propanol) | High | Minimal side reactions with careful choice of donor |

| Strong Acid Cleavage | HBr, HCl | Low | Potential for decomposition and side reactions |

| Oxidative Cleavage (for substituted benzyls) | DDQ | High | Requires specific benzyl ether derivatives (e.g., p-methoxybenzyl) |

Another approach involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN), which can selectively debenzylate N-benzyl amines, but its application to O-benzyl ethers in the presence of other sensitive groups would require careful consideration. rsc.org Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are also effective for certain substituted benzyl ethers, particularly p-methoxybenzyl (PMB) ethers, and can be highly chemoselective. organic-chemistry.orgorganic-chemistry.org

Synergistic and Antagonistic Electronic Effects of Multiple Substituents on Reaction Pathways

Electronic Density Redistribution and its Mechanistic Implications

The combined electronic effects of the substituents on this compound result in a complex redistribution of electron density across the aromatic ring. chemrxiv.orgchemrxiv.orgrsc.org The electron-donating benzyloxy groups push electron density into the ring, primarily at the ortho and para positions relative to them. libretexts.org Conversely, the electron-withdrawing nitro and aldehyde groups pull electron density out of the ring, creating regions of lower electron density (partial positive charge), especially at the ortho and para positions relative to them. libretexts.orgresearchgate.net

This electronic tug-of-war has significant mechanistic implications:

For Nucleophilic Aromatic Substitution: The powerful electron-withdrawing nature of the nitro group, aided by the aldehyde, makes the ring electrophilic enough to be attacked by nucleophiles, provided a suitable leaving group is present. The benzyloxy groups would have an antagonistic effect in this case, as their electron-donating nature slightly counteracts the ring's electron deficiency.

The net result is a molecule with distinct regions of high and low electron density, which can be selectively targeted by different classes of reagents. Computational studies using quantum mechanics can provide detailed electron density maps, offering a more precise prediction of reactivity than qualitative reasoning alone. wuxiapptec.com

Steric Effects and Conformational Control in Reactivity

A comprehensive review of available scientific literature and chemical databases indicates a notable absence of specific mechanistic studies focused on the steric effects and conformational control of this compound reactivity. While the structural features of this molecule—namely the two bulky benzyloxy groups positioned ortho and meta to the aldehyde function, and the electron-withdrawing nitro group—strongly suggest that steric hindrance and conformational preferences would play a significant role in its chemical behavior, dedicated research to elucidate these specific aspects has not been published.

The reactivity of benzaldehydes is generally influenced by the electronic nature and size of the substituents on the aromatic ring. In the case of this compound, the two large benzyloxy groups would be expected to create significant steric congestion around the aldehyde group. This steric hindrance would likely modulate the accessibility of the carbonyl carbon to nucleophiles, thereby influencing the rates and outcomes of nucleophilic addition reactions.

Furthermore, the rotational freedom of the two benzyloxy groups and the aldehyde group would be restricted, leading to specific low-energy conformations that could dictate the molecule's reactivity. The preferred conformation would aim to minimize steric clashes between the adjacent substituents. However, without experimental or computational studies, such as X-ray crystallography or theoretical calculations, the precise dihedral angles and their impact on reactivity remain speculative.

Detailed research findings, including kinetic data from reactions with various nucleophiles or computational modeling of reaction pathways that specifically account for the steric and conformational properties of this compound, are not available in the current body of scientific literature. Consequently, the creation of data tables or an in-depth discussion of research findings on this specific topic is not possible at this time.

Advanced Synthetic Transformations Utilizing 2,3 Bis Benzyloxy 5 Nitro Benzaldehyde

Catalytic C-H Functionalization of Substituted Benzaldehydes

Directing group-assisted C-H functionalization has emerged as a powerful tool for the regioselective modification of aromatic rings, streamlining synthetic routes by avoiding pre-functionalization steps. The aldehyde group in 2,3-bis-benzyloxy-5-nitro-benzaldehyde can act as a transient directing group, guiding transition metal catalysts to its ortho C-H bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-H functionalization. The aldehyde functionality can be condensed with a primary amine to form an imine in situ, which then acts as a directing group for the palladacycle formation, enabling functionalization at the ortho position.

Arylation: Palladium(II)-catalyzed ortho-arylation of benzaldehydes has been developed using transient directing groups like 2-(methylsulfinyl)aniline. nih.gov This methodology is compatible with a wide array of benzaldehydes and aryl iodides. nih.govpsu.edu For this compound, this strategy would be expected to target the C-4 position. The electron-withdrawing nitro group might influence the reaction kinetics, but the general protocol offers a viable route to 4-aryl derivatives. The reaction typically proceeds with excellent regioselectivity for the ortho-C(sp²)–H bond. nih.gov

Halogenation: Similarly, palladium-catalyzed, ortho-selective C–H halogenation has been reported for various aromatic compounds bearing directing groups. acs.org For benzaldehydes, strategies often involve the use of an imine intermediate to direct the halogenation. bohrium.comacs.org For instance, O-methyloxime has been used as an effective directing group for the selective ortho-bromination of substituted benzaldehydes. acs.org Applying this to this compound would likely result in halogenation at the C-4 position. The choice of halogenating agent (e.g., N-bromosuccinimide, N-chlorosuccinimide) and reaction conditions can be optimized to achieve high yields of the desired 4-halo-2,3-bis-benzyloxy-5-nitro-benzaldehyde.

Table 1: Examples of Palladium-Catalyzed C-H Functionalization Applicable to Substituted Benzaldehydes

| Transformation | Catalyst System | Transient Directing Group | Potential Product from this compound |

| Arylation | Pd(OAc)₂ / Ligand | 2-(methylsulfinyl)aniline | 4-Aryl-2,3-bis-benzyloxy-5-nitro-benzaldehyde |

| Bromination | Pd(OAc)₂ | O-Methyloxime | 4-Bromo-2,3-bis-benzyloxy-5-nitro-benzaldehyde |

| Chlorination | Pd(OAc)₂ | Amino Acid Ligand | 4-Chloro-2,3-bis-benzyloxy-5-nitro-benzaldehyde |

Iridium catalysts have shown unique reactivity in C-H functionalization, often complementing palladium-based systems. These catalysts can mediate a range of transformations on aromatic aldehydes, including alkylation and amidation. nih.govresearchgate.net

Iridium(III) complexes, for example, have been successfully employed for the ortho-C–H alkylation of aromatic aldehydes using potassium alkyltrifluoroborates as the alkyl source and aniline (B41778) as a transient ligand. nih.gov This method is compatible with a variety of substituted benzaldehydes. Another significant transformation is the iridium-catalyzed transfer hydrogenation, which can be used for carbonyl allylation from the aldehyde oxidation level. acs.orgacs.org This process couples allyl acetate (B1210297) to aldehydes to furnish homoallylic alcohols with high enantioselectivity. acs.orgacs.org For this compound, these methods could introduce alkyl or allyl groups at the C-4 position, further diversifying its synthetic utility.

Application in Metal-Catalyzed Cross-Coupling Reactions

While the aldehyde itself is not typically a direct participant in standard cross-coupling reactions, it can be readily converted into functional groups that are. For instance, conversion of the aldehyde to a halide or triflate would enable its participation in Suzuki, Stille, Heck, or Sonogashira couplings.

More directly, the aldehyde can be transformed into an imine, and the corresponding 2-azaallyl anions can undergo palladium-catalyzed regioselective arylation with aryl chlorides. nih.gov This approach provides access to diarylmethylamine derivatives. nih.gov Given the structure of this compound, this would lead to the synthesis of highly functionalized amine products.

Organocatalytic and Biocatalytic Processes Involving Aromatic Aldehydes

Organocatalysis: Organocatalysis offers a metal-free alternative for asymmetric synthesis. Aromatic aldehydes are common substrates in organocatalytic reactions. For example, the Michael addition of aldehydes to nitroolefins, catalyzed by chiral secondary amines (e.g., prolinol derivatives), is a well-established method for constructing stereochemically rich molecules. researchgate.net this compound could serve as the aldehyde component in such reactions, leading to the formation of γ-nitro carbonyl compounds with high enantioselectivity.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, environmentally friendly conditions. researchgate.net Aldehydes are key intermediates in many biocatalytic processes. nih.govmdpi.comnih.gov Oxidoreductases, such as alcohol dehydrogenases, can catalyze the reduction of the aldehyde group in this compound to the corresponding primary alcohol, often with high enantioselectivity if a prochiral center is formed. Conversely, alcohol oxidases could be used for the reverse transformation. researchgate.net Furthermore, aldolases can be employed for C-C bond formation, using the aldehyde as an acceptor molecule. rsc.org For instance, pyruvate-dependent aldolases catalyze the addition of pyruvate (B1213749) to aromatic aldehydes. rsc.org

Photoredox and Electroorganic Chemistry Applications of Nitro-Aldehyde Systems

The presence of both a nitro group and an aldehyde group makes this compound an ideal candidate for transformations that can simultaneously engage both functionalities, such as those mediated by photoredox or electroorganic chemistry.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful platform for novel synthetic transformations. rsc.orgethz.ch Dual catalytic systems combining photoredox catalysis with another catalytic cycle can achieve unique reactivity. For example, a fully catalytic nickel/photoredox process has been developed for the direct amidation of aldehydes with nitroarenes. acs.org In this system, the nitro group is reduced to an amine in situ, which then couples with the aldehyde, activated through the photocatalytic cycle. acs.org This would provide a direct route to an amide from this compound, although it would be an intramolecular reaction or require an external aldehyde partner. Another relevant process is the photoredox/bismuth relay catalysis for the reductive alkylation of nitroarenes with aldehydes, which could be adapted for this substrate. researchgate.net

Electroorganic Chemistry: Electrochemistry offers a reagent-free method for oxidation and reduction. The cathodic reduction of nitroarenes in the presence of aldehydes can directly and selectively yield nitrones. rsc.org This electrochemical method avoids the use of metal catalysts and often proceeds under mild conditions. rsc.org The nitro group of this compound could be electrochemically reduced to a nitroso or hydroxylamine (B1172632) intermediate, which would then condense with the aldehyde function of another molecule (or potentially intramolecularly under specific conditions) to form a nitrone. The electrochemical reduction of nitro compounds is a stepwise process, and by controlling the potential, selective formation of intermediates like the nitro radical anion can be achieved. uchile.clresearchgate.net

Table 2: Potential Photoredox and Electrochemical Transformations

| Method | Catalytic System / Conditions | Key Transformation | Potential Application |

| Photoredox Catalysis | Nickel / Photoredox catalyst | Reductive amidation | Intramolecular cyclization or intermolecular amidation |

| Electroorganic Chemistry | Cathodic reduction in an undivided cell | Reductive condensation | Synthesis of corresponding nitrones |

Multicomponent Reaction Development with this compound as a Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov Aldehydes are frequent components in a vast number of MCRs.

This compound can serve as the aldehyde component in classic MCRs like the Biginelli, Hantzsch, or Ugi reactions, leading to the rapid assembly of complex heterocyclic scaffolds. For example, a three-component reaction between an aldehyde, malononitrile, and a C-H acid is a common strategy for synthesizing pyran-annulated heterocyclic systems. researchgate.net By using this compound in such a reaction, highly substituted and functionalized pyran derivatives could be accessed in a single step. The diverse functionalities present in the starting aldehyde would be incorporated into the final product, providing a scaffold ripe for further synthetic elaboration. The development of novel five-component reactions has also gained attention, further expanding the possibilities for creating molecular complexity from simple building blocks. nih.gov

Computational Chemistry and Theoretical Investigations on 2,3 Bis Benzyloxy 5 Nitro Benzaldehyde

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

This section would delve into the electronic characteristics of the molecule, which are fundamental to understanding its reactivity and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

A Frontier Molecular Orbital (FMO) analysis would calculate the energies and visualize the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For "2,3-Bis-benzyloxy-5-nitro-benzaldehyde," one might hypothesize that the HOMO would be distributed over the electron-rich benzyloxy groups and the aromatic ring, while the LUMO would likely be concentrated on the electron-withdrawing nitro group and the benzaldehyde (B42025) moiety.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on actual calculations.)

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map would provide a visual representation of the charge distribution on the molecule's surface. This analysis is invaluable for predicting how the molecule would interact with other chemical species. The MEP map uses a color scale to denote different electrostatic potential values, where red typically indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

For "this compound," the MEP surface would likely show negative potential around the oxygen atoms of the nitro and aldehyde groups, as well as the ether linkages of the benzyloxy groups. Positive potential would be expected around the hydrogen atoms.

Reaction Mechanism Predictions and Energy Landscape Mapping

This section would explore the potential chemical reactions involving the title compound and the energetic pathways of these transformations.

Transition State Geometries and Activation Barriers

Theoretical calculations can be used to model the geometries of transition states—the highest energy point along a reaction coordinate—and to calculate the activation energy (the energy barrier that must be overcome for a reaction to occur). This information is critical for predicting reaction rates and understanding the feasibility of a particular chemical transformation. For instance, one could investigate the mechanism of nucleophilic addition to the aldehyde group or electrophilic aromatic substitution on the ring.

Table 2: Hypothetical Activation Energy Data for a Reaction of this compound (Note: The following data is illustrative and not based on actual calculations.)

| Reaction Type | Transition State Geometry | Activation Barrier (kcal/mol) |

| Nucleophilic Addition | - | - |

| Electrophilic Substitution | - | - |

Reaction Coordinate Analysis

A reaction coordinate analysis would involve mapping the energy of the system as it progresses from reactants to products through the transition state. This provides a detailed picture of the energy landscape of the reaction and can reveal the presence of any intermediates or alternative reaction pathways.

Conformational Landscape and Dynamic Behavior

Molecules with rotatable bonds, such as the benzyloxy groups in "this compound," can exist in multiple conformations. A conformational analysis would identify the most stable conformations (lowest energy) and the energy barriers to rotation between them. This is important as the conformation of a molecule can significantly influence its reactivity and biological activity. Molecular dynamics simulations could also be employed to study the dynamic behavior of the molecule over time.

Rotational Isomerism of Benzyloxy and Aldehyde Groups

The rotation of the aldehyde group (-CHO) relative to the aromatic ring in benzaldehydes is a well-studied phenomenon. For unsubstituted benzaldehyde, the planar conformation, where the aldehyde group lies in the same plane as the benzene (B151609) ring, is the most stable due to favorable conjugation between the carbonyl π-system and the aromatic π-system. The barrier to rotation through a transition state where the aldehyde group is perpendicular to the ring is typically in the range of 4-8 kcal/mol. However, in this compound, the presence of a bulky benzyloxy group at the ortho-position (C2) introduces significant steric hindrance. This steric clash is expected to raise the rotational barrier of the aldehyde group and may influence its preferred orientation. Computational studies on ortho-substituted benzaldehydes have shown that bulky substituents can force the aldehyde group out of the plane of the aromatic ring to alleviate steric strain, leading to a non-planar ground state conformation.

Similarly, the two benzyloxy groups (-OCH₂Ph) at positions C2 and C3 possess considerable conformational freedom due to rotation around the Ar-O and O-CH₂ bonds. The steric repulsion between the adjacent benzyloxy groups and with the ortho-aldehyde group is a dominant factor. It is anticipated that the benzyloxy groups will adopt staggered conformations to minimize these steric interactions. DFT calculations on related molecules can provide insight into the likely rotational barriers and preferred dihedral angles. For instance, the rotational barriers for aryl fragments in sterically hindered molecules can range from 2.5 to over 9.8 kcal/mol, depending on the size of the adjacent substituents. mdpi.com

| Molecule/System | Rotating Group | Computational Method | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|---|

| para-Substituted Benzaldehydes | Formyl (-CHO) | ωB97X-D/6-31G** | ~5-8 |

| N-Benzhydrylformamide | Formyl (-CHO) | M06-2X/6-311+G | ~20-23 |

| N-Benzhydrylformamide | Aryl (-Ph) | M06-2X/6-311+G | 2.5 |

| ortho-Iodo-N-benzhydrylformamide | Aryl (-Ph) | M06-2X/6-311+G* | 9.8 |

Note: Data in Table 1 is derived from computational studies on analogous systems to provide a comparative basis for the expected behavior of this compound. mdpi.comresearchgate.net

Torsional Dynamics of the Nitro Substituent

The nitro group (-NO₂) at the C5 position is a strong electron-withdrawing group, and its orientation relative to the benzene ring significantly impacts the electronic properties of the molecule. The rotation around the C-N bond is subject to a torsional potential that is influenced by both electronic and steric effects.

In nitrobenzene (B124822), the ground state is planar, allowing for maximum π-conjugation between the nitro group and the aromatic ring. This conjugation contributes to a rotational barrier. Computational studies on nitrobenzene and its derivatives have shown that the energy barrier for the rotation of the nitro group is influenced by other substituents on the ring. researchgate.net Electron-donating groups tend to decrease the barrier, while other electron-withdrawing groups can increase it. researchgate.net The rotation of the nitro group by 90 degrees disrupts this conjugation, leading to a higher energy state. researchgate.net

Prediction of Spectroscopic Signatures and Their Correlation with Molecular Structure

Computational chemistry provides indispensable tools for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can be correlated with the molecule's three-dimensional structure and electronic environment, aiding in structural elucidation.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of each nucleus. DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can predict these shifts with considerable accuracy. nih.govnih.gov For this compound, the following features would be expected:

¹H NMR: The aldehydic proton is expected to appear significantly downfield (typically δ 9.5-10.5 ppm). The aromatic protons on the central benzene ring will be influenced by the complex interplay of the ortho-benzyloxy groups, the meta-nitro group, and the aldehyde. The two remaining aromatic protons (at C4 and C6) will likely appear as distinct signals. The benzylic protons (-OCH₂Ph) would typically be observed as a singlet or a set of singlets around δ 5.0 ppm, and the protons of the phenyl rings of the benzyloxy groups would appear in the aromatic region (δ 7.0-7.5 ppm).

¹³C NMR: The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons will show a wide range of shifts depending on their substitution. The carbon attached to the nitro group (C5) would be shifted downfield, while the carbons attached to the oxygen atoms of the benzyloxy groups (C2, C3) would also be significantly downfield.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the positions and relative intensities of vibrational modes. Key predicted IR absorptions for this molecule would include:

A strong C=O stretching vibration for the aldehyde group, typically around 1700 cm⁻¹.

Asymmetric and symmetric stretching vibrations for the NO₂ group, expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range. openstax.org

C-O stretching vibrations for the aryl-ether linkages, typically found between 1200-1275 cm⁻¹.

Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹. orgchemboulder.com

| Spectroscopy Type | Functional Group | Predicted Chemical Shift / Frequency Range |

|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | δ 9.5 - 10.5 ppm |

| ¹H NMR | Benzylic (-OCH₂Ph) | ~ δ 5.0 ppm |

| ¹³C NMR | Aldehyde (C=O) | δ 190 - 200 ppm |

| IR | Aldehyde (C=O Stretch) | ~1700 cm⁻¹ |

| IR | Nitro (NO₂ Asymmetric Stretch) | 1500 - 1570 cm⁻¹ |

| IR | Nitro (NO₂ Symmetric Stretch) | 1300 - 1370 cm⁻¹ |

| IR | Aryl-Ether (C-O Stretch) | 1200 - 1275 cm⁻¹ |

Development of Predictive Models for Reactivity and Selectivity in Substituted Aromatic Systems

The reactivity of this compound is primarily governed by the electronic nature of its substituents. The aldehyde group is susceptible to nucleophilic attack, while the aromatic ring's reactivity towards electrophilic substitution is strongly influenced by the directing effects of the attached groups.

The development of predictive models for reactivity and selectivity often relies on concepts from physical organic chemistry, augmented by computational methods. For electrophilic aromatic substitution, the existing substituents dictate the position of attack by an incoming electrophile. In this molecule:

The nitro group is a powerful deactivating group and a meta-director.

The aldehyde group is also deactivating and a meta-director.

The benzyloxy groups are activating and ortho-, para-directors.

The combined effect of these groups makes the prediction of regioselectivity complex. The C4 and C6 positions are the most likely sites for electrophilic attack. The C6 position is ortho to one activating benzyloxy group (C2) and para to the other (C3), but also ortho to the deactivating aldehyde group. The C4 position is para to the aldehyde group (deactivated) and ortho to the C3-benzyloxy group (activated).

Computational models can quantify the activation or deactivation of specific sites on the ring by calculating molecular electrostatic potentials (MEPs) or frontier molecular orbitals (HOMO/LUMO). The MEP map can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to attack. Furthermore, calculating the energies of the sigma-complex intermediates (Wheland intermediates) for electrophilic attack at each possible position can provide a quantitative prediction of the most favorable reaction pathway. Recent advances have also seen the application of machine learning models to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy, using quantum mechanics-derived descriptors as input.

Strategic Applications of 2,3 Bis Benzyloxy 5 Nitro Benzaldehyde in Organic Synthesis

Precursor for the Synthesis of Novel Heterocyclic and Polycyclic Compounds

The aldehyde functional group is a cornerstone of heterocyclic synthesis. In 2,3-Bis-benzyloxy-5-nitro-benzaldehyde, this group acts as a key electrophilic site for condensation reactions with various dinucleophiles to construct a diverse array of heterocyclic rings. For instance, reaction with primary amines or hydrazines yields Schiff bases or hydrazones, which can serve as intermediates for rings like azetidines, quinolines, or pyrazoles.

Furthermore, the nitro group can be readily reduced to an amine. This newly formed amino group, positioned ortho to a benzyloxy group and meta to the aldehyde (or a derivative thereof), opens pathways for intramolecular cyclization reactions. This strategy is instrumental in synthesizing polycyclic systems, such as phenoxazines and other related fused-ring structures, which are scaffolds of interest in medicinal chemistry and materials science.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reactant(s) | Intermediate Step(s) | Resulting Heterocycle |

| Diamines (e.g., ethylenediamine) | Condensation to form bis-imine | Dihydro-dibenzo[b,f] researchgate.netmdpi.comdiazepine derivative |

| o-Phenylenediamine | Condensation followed by cyclization | Benzimidazole derivative |

| Hydrazine | Condensation to form hydrazone | Pyrazole or Indazole derivative |

| Guanidine | Condensation and cyclization | Pyrimidine derivative |

| Malononitrile | Knoevenagel condensation | Pyridine derivative |

Building Block for Complex Natural Product Synthesis Intermediates

In the total synthesis of natural products, the strategic use of highly functionalized building blocks is crucial for efficiency and stereochemical control. The 2,3-dihydroxy-5-nitro or 5-amino-2,3-dihydroxy phenyl substructure is found in some complex natural products. This compound represents a stable, protected precursor to this motif.

The benzyl (B1604629) ethers serve as robust protecting groups for the catechol hydroxyls, which are often sensitive to oxidation. This allows for extensive chemical modifications at the aldehyde and nitro group positions without disturbing the catechol core. Subsequent deprotection, typically via catalytic hydrogenation which simultaneously reduces the nitro group, unmasks the catechol and amino functionalities at a late stage in the synthesis. This "late-stage deprotection" is a powerful strategy to access complex and sensitive target molecules. While direct incorporation into a named natural product is not widely documented, its utility as a synthon for catechol-containing alkaloids or polyketides is clear.

Utilization in the Preparation of Advanced Functional Organic Materials

The electronic properties of this compound make it an attractive candidate for the synthesis of advanced organic materials. The molecule possesses a "push-pull" electronic structure, where the electron-donating benzyloxy groups (push) are in conjugation with the electron-withdrawing nitro and aldehyde groups (pull). This arrangement can lead to significant second-order nonlinear optical (NLO) properties. bohrium.com Molecules with large second-order NLO responses are critical for applications in optoelectronics, including frequency doubling of lasers and optical switching. bohrium.com

This benzaldehyde (B42025) derivative can be incorporated as a key component into larger polymeric structures or chromophores. For example, it can be used to synthesize stilbene (B7821643) or chalcone (B49325) derivatives, which are known classes of NLO materials. The aldehyde group provides a convenient handle for Knoevenagel or Wittig-type reactions to extend the conjugated system and fine-tune the material's optical properties.

Development of Novel Reagents and Ligands in Catalysis

The preparation of new ligands is a fundamental step in developing metal complexes with unique catalytic properties. nih.gov Benzaldehyde derivatives are common precursors for Schiff base ligands, which are synthesized through condensation with primary amines. researchgate.netnih.gov

This compound can react with a variety of chiral and achiral amines to produce a wide range of Schiff base ligands. The electronic nature of the substituents on the benzaldehyde ring significantly impacts the properties of the resulting metal complex. mdpi.com The strong electron-withdrawing nitro group can influence the Lewis acidity of the metal center, thereby affecting the catalytic activity and enantioselectivity in asymmetric reactions. mdpi.comnih.gov For example, chiral Schiff base ligands derived from nitrobenzaldehydes have been explored for their potential in asymmetric cyclopropanation and aziridination reactions. mdpi.comnih.gov The bulky benzyloxy groups also provide significant steric hindrance around the coordination site, which can be exploited to enhance stereoselectivity in catalytic transformations.

Table 2: Examples of Ligand Types Synthesized from Nitrobenzaldehydes

| Amine Component | Ligand Type | Potential Catalytic Application |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Salen-type Ligand | Asymmetric Epoxidation, Cyclopropanation nih.gov |

| 2-Aminoethanol | Tridentate Schiff Base | Coordination Chemistry, Sensing |

| Histamine | Bidentate or Tridentate Ligand | Biomimetic Catalysis |

| 2,4-Dimethylaniline | Bidentate Schiff Base | Antimicrobial Metal Complexes researchgate.net |

Design of Molecular Probes and Chemical Tools for Fundamental Chemical Research

The unique combination of functional groups in this compound makes it a useful starting material for the design of specialized chemical tools and molecular probes. The nitroaromatic moiety is a well-known functionality used in probes for detecting hypoxic (low oxygen) conditions in biological systems, as it can be selectively reduced by cellular reductases under these conditions.

Furthermore, the aldehyde group allows for straightforward conjugation to other molecules, such as fluorophores, affinity labels, or solid supports. For example, it can be used to synthesize fluorescent probes where the nitro group acts as a quencher. Upon a specific chemical or enzymatic reaction (e.g., reduction of the nitro group), the fluorescence can be "turned on," allowing for the sensitive detection of the analyte or condition of interest. Additionally, o-nitrobenzaldehyde itself is a well-known chemical actinometer, used to measure photon flux in photochemical experiments due to its light-sensitive nature. researchgate.netresearchgate.net This property of the nitrobenzaldehyde core can be harnessed in designing photo-activatable or "caged" compounds, where the benzyloxy-protected catechol could be released upon irradiation with light.

Future Directions and Emerging Research Frontiers

Sustainable and Green Chemistry Approaches for its Synthesis and Transformations

The future synthesis and modification of 2,3-bis-benzyloxy-5-nitro-benzaldehyde will increasingly be guided by the principles of green chemistry. wjpmr.com Researchers are expected to focus on minimizing the environmental impact of its production, which traditionally may involve hazardous reagents and solvents.

Key areas of development include:

Greener Synthetic Routes: Future methodologies will likely move away from traditional nitration techniques that use harsh acids. psu.eduresearchgate.net Alternative, more sustainable approaches for the selective oxidation of corresponding toluene (B28343) derivatives are being explored. mdpi.com For the benzylation steps, the use of greener solvents like propylene (B89431) carbonate and less toxic catalysts, such as iron chlorides, presents a more environmentally friendly alternative to conventional methods. acs.orgmdpi.com

Atom Economy and Waste Reduction: Catalytic approaches that maximize the incorporation of all atoms from the reactants into the final product will be prioritized. This includes the development of solid-supported catalysts that can be easily recovered and recycled, reducing waste streams. psu.edu

Use of Renewable Feedstocks: While the core aromatic structure is derived from petrochemical sources, research into bio-based starting materials for the synthesis of aromatic compounds is a long-term goal in sustainable chemistry that could eventually impact the production of molecules like this compound.

Development of Highly Selective Catalytic Systems for Functionalization

The presence of three distinct functional groups—aldehyde, nitro, and benzyloxy ethers—on the aromatic ring of this compound presents a significant challenge for selective chemical transformations. Future research will focus on the development of sophisticated catalytic systems to achieve high chemoselectivity.

Selective Nitro Group Reduction: A primary area of interest is the selective reduction of the nitro group to an amine without affecting the aldehyde or cleaving the benzyl (B1604629) ethers. organic-chemistry.org While reagents like sodium borohydride (B1222165) alone are generally ineffective for nitro reduction, their reactivity can be enhanced in the presence of transition metal complexes. jsynthchem.com The development of catalysts, potentially based on non-noble metals, for the reductive amination of aldehydes using nitro compounds is a promising avenue. rsc.orgnih.gov

Aldehyde Functionalization: The aldehyde group is a versatile handle for further molecular elaboration. Future catalytic systems will aim for the C-H functionalization of the aromatic ring directed by the aldehyde group. researchgate.netresearchgate.net Palladium-catalyzed methods, for instance, have been developed for the meta-C–H functionalization of masked aromatic aldehydes. nih.govrsc.org Additionally, visible-light-induced catalytic transfer hydrogenation could offer a mild method for the selective reduction of the aldehyde. acs.org

Protecting Group Stability: A crucial aspect will be the development of catalytic systems that operate under conditions mild enough to preserve the benzyloxy protecting groups, which are susceptible to cleavage under standard hydrogenation conditions.

Exploration of Novel Reactivity Patterns and Unexpected Transformations

Beyond predictable functional group transformations, future research will aim to uncover novel reactivity patterns of this compound. The interplay of its electron-withdrawing nitro group and the aldehyde functionality can lead to unique chemical behaviors.

Nucleophilic Addition and Cycloadditions: The electron-withdrawing nitro group enhances the reactivity of the aldehyde towards nucleophilic addition. vaia.com This can be exploited in various condensation reactions. Furthermore, nitro-substituted benzaldehydes can participate in 1,3-dipolar cycloaddition reactions to generate complex heterocyclic structures. acs.org

Unforeseen Rearrangements: The investigation of this molecule under a variety of reaction conditions, including photochemical or electrochemical activation, may lead to unexpected skeletal rearrangements or intramolecular cyclizations, yielding novel molecular architectures. The transformation of polycyclic aromatic hydrocarbons under various conditions is an area of ongoing study and could provide insights into the potential reactivity of this compound. nih.govnih.gov

Cannizzaro-type Reactions: In the presence of a suitable base, aromatic aldehydes lacking an alpha-hydrogen can undergo disproportionation via the Cannizzaro reaction. Zeolite-catalyzed versions of this reaction have been reported for nitrobenzaldehydes, offering a metal-free pathway to the corresponding alcohol and carboxylic acid. nii.ac.jp

Advanced In-Situ Monitoring and Characterization Techniques for Reaction Discovery

The rapid discovery and optimization of new chemical transformations involving this compound will be facilitated by advanced in-situ monitoring techniques. These methods provide real-time insights into reaction kinetics and mechanisms.

Spectroscopic Monitoring: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to continuously monitor the concentrations of reactants, intermediates, and products without the need for sampling. rsc.orgspectroscopyonline.comresearchgate.netacs.orgmdpi.com This allows for a deeper understanding of the reaction progress and the identification of transient or unstable intermediates. numberanalytics.com

Mass Spectrometry: Mass spectrometry is a powerful tool for detecting and characterizing reactive intermediates, which are often present in low concentrations. nih.gov

Combined Techniques: The coupling of these spectroscopic techniques with reaction calorimetry can provide comprehensive thermodynamic and kinetic data, which is invaluable for process optimization and safety assessment. The use of advanced characterization techniques is crucial for identifying catalyst structures and reaction intermediates, which is fundamental for rational catalyst design. researchgate.netproquest.compurdue.edu

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction for Complex Aromatic Systems

Reaction Prediction: AI models, trained on vast databases of chemical reactions, can predict the most likely products of a reaction, including potential side products. nih.govsesjournal.comstanford.edursc.org This can save considerable time and resources in the laboratory by avoiding unpromising reaction pathways.

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose multiple synthetic pathways for a target molecule, breaking it down into simpler, commercially available starting materials. chemcopilot.comsynthiaonline.comgrace.comyoutube.com This can help chemists identify more efficient and innovative routes to this compound and its derivatives.

Optimization of Reaction Conditions: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and selectivity. nih.gov By analyzing large datasets, these models can identify complex relationships between reaction parameters that may not be obvious to a human chemist.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 2,3-Bis-benzyloxy-5-nitro-benzaldehyde?

- Methodological Answer : The synthesis typically involves sequential protection, nitration, and oxidation steps. For example:

Benzyl Protection : Protect hydroxyl groups on the benzene ring using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 2,3-bis-benzyloxybenzaldehyde precursors.

Nitration : Introduce the nitro group at the 5-position via mixed acid (HNO₃/H₂SO₄) or milder nitrating agents (e.g., acetyl nitrate) to avoid over-nitration.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via TLC and NMR .

- Critical Note : Monitor reaction temperatures during nitration to prevent decomposition of the benzyl ether groups.

Q. How can researchers optimize recrystallization for this compound?

- Methodological Answer :

- Solvent Selection : Test mixtures like ethanol/water or dichloromethane/hexane based on solubility data. The nitro group increases polarity, favoring polar aprotic solvents.

- Crystallization Conditions : Slow cooling (0.5°C/min) improves crystal quality. Use seed crystals if nucleation is inconsistent.

- Post-Crystallization Analysis : Validate purity via melting point (mp) comparison (e.g., mp ranges for similar nitrobenzaldehydes: 50–65°C ).

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Analyze -NMR for benzyloxy protons (δ 4.8–5.2 ppm) and aldehyde proton (δ ~10 ppm). -NMR confirms carbonyl (δ ~190 ppm) and nitro group positions.

- IR : Detect nitro (1520–1350 cm⁻¹) and aldehyde (~2820, 2720 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with NIST Chemistry WebBook data for validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Ensure crystal stability by mounting at low temperature (e.g., 100 K).

- Structure Refinement : Employ SHELXL for least-squares refinement. Address disorder in benzyl groups using PART and EADP commands .

- Validation : Check R-factors (R₁ < 0.05) and residual electron density (< 0.5 eÅ⁻³). Compare bond lengths/angles with related structures in the Cambridge Structural Database.

Q. What strategies mitigate contradictions in spectral data during characterization?

- Methodological Answer :

- Empirical Contradiction Analysis : If NMR signals conflict with computational predictions (e.g., DFT calculations), re-examine solvent effects or tautomeric equilibria.

- Cross-Technique Validation : Confirm nitro group orientation via X-ray or Raman spectroscopy if IR/NMR data are inconclusive .

- Replicate Experiments : Repeat syntheses under varying conditions (e.g., nitration time) to isolate artifacts.

Q. How does the electronic nature of the nitro group influence reactivity in further derivatizations?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The nitro group deactivates the ring, directing incoming electrophiles to meta positions. Test reactivity with bromine (Br₂/FeBr₃) or sulfonation (H₂SO₄).

- Reductive Functionalization : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to NH₂, enabling coupling reactions (e.g., Sandmeyer reaction). Monitor aldehyde stability under reducing conditions .

Q. What experimental designs assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks. Analyze degradation via HPLC.

- Stability-Indicating Methods : Use TLC with iodine vapor to detect aldehydes and nitroso byproducts. Reference NCCLS guidelines for environmental controls .

- Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.